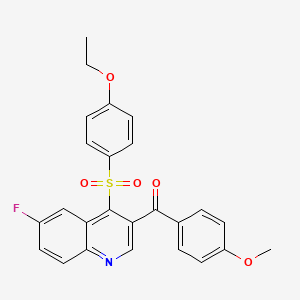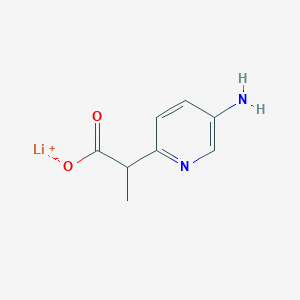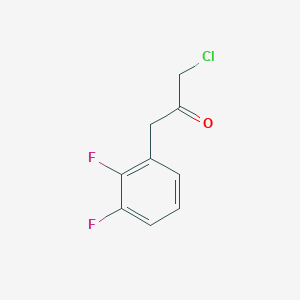
1-Chloro-3-(2,3-difluorophenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-3-(2,3-difluorophenyl)propan-2-one” is a synthetic compound with the CAS Number: 1521331-83-8 . It has a molecular weight of 204.6 .
Molecular Structure Analysis
The InChI code for “1-Chloro-3-(2,3-difluorophenyl)propan-2-one” is 1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2 . This code represents the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Photocyclization and Chemical Transformations
Photocyclization of chloro-substituted diarylpropanones, including structures similar to 1-Chloro-3-(2,3-difluorophenyl)propan-2-one, has been studied for its ability to form flavones through a photochemical pathway. The nature of the halogen atom and the electron-donor groups on the phenyl ring significantly influence the reaction outcome, leading to cyclization to flavones or products derived from alpha-cleavage, depending on the substituents. This reaction showcases the compound's potential in synthetic organic chemistry for creating complex flavonoid structures, important for various pharmacological applications (Košmrlj & Šket, 2007).
Enzymatic Synthesis of Chiral Intermediates
1-Chloro-3-(2,3-difluorophenyl)propan-2-one and its derivatives have been used as substrates in enzymatic processes to produce chiral alcohols, which are vital intermediates in the synthesis of pharmaceutical compounds. For example, a ketoreductase (KRED) was employed to transform similar chloro-difluorophenyl ethanones into high-purity chiral alcohols. This process highlights the compound's role in facilitating green chemistry approaches in the pharmaceutical industry, enabling high productivity and safety in the synthesis of clinically important drugs (Guo et al., 2017).
Fluorine Chemistry and Molecular Dynamics
The study of fluorinated organic molecules, including derivatives of 1-Chloro-3-(2,3-difluorophenyl)propan-2-one, provides insight into the influence of trifluoromethyl groups on the physicochemical properties of these compounds. Molecular dynamics simulation studies have explored the miscibility of fluorinated alcohols with water, offering valuable information on the behavior of fluorinated compounds in aqueous solutions. This research is crucial for understanding the solubility and interaction of fluorinated pharmaceuticals with biological systems (Fioroni et al., 2003).
Nonlinear Optical Properties
Compounds structurally related to 1-Chloro-3-(2,3-difluorophenyl)propan-2-one have been analyzed for their nonlinear optical properties. Through spectroscopic and computational studies, the electronic structure, hyperpolarizability, and molecular interactions of these compounds have been characterized, highlighting their potential applications in the development of optical materials and devices. Such research underscores the importance of chloro-difluorophenyl compounds in advancing materials science and optoelectronics (Najiya et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-chloro-3-(2,3-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-7(13)4-6-2-1-3-8(11)9(6)12/h1-3H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZCMZJXEFUZHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(2,3-difluorophenyl)propan-2-one | |
CAS RN |
1521331-83-8 |
Source


|
| Record name | 1-chloro-3-(2,3-difluorophenyl)propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[chromane-2,4'-piperidin]-4-ol hydrochloride](/img/structure/B2398423.png)
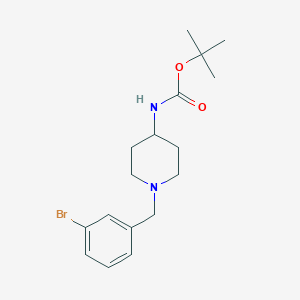
![7-[[4-[4-(4-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
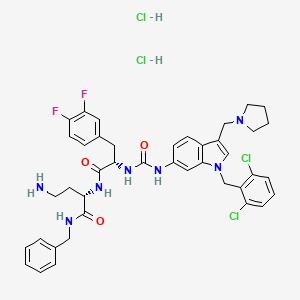
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2398429.png)


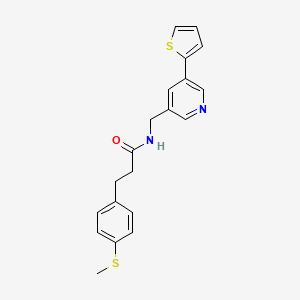
![2-ethyl-N-(4-methylenecyclohexyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2398436.png)
![3-allyl-8-(2,4-dimethoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2398437.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2398438.png)
![N-1,3-benzodioxol-5-yl-2-[(2-fluorobenzyl)thio]quinazolin-4-amine](/img/structure/B2398439.png)
